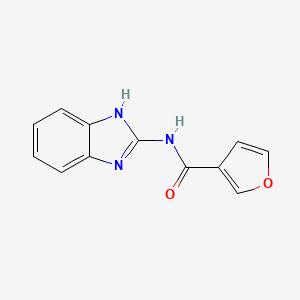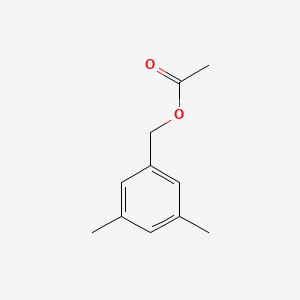
6-(cyclohexylamino)-6-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(cyclohexylamino)-6-oxohexanoic acid is an organic compound that belongs to the class of medium-chain fatty acids It is characterized by the presence of a cyclohexylamino group attached to a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-6-oxohexanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a hexanoic acid derivative. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with a hexanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
6-(cyclohexylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclohexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
6-(cyclohexylamino)-6-oxohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 6-(cyclohexylamino)-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it binds reversibly to the kringle domain of plasminogen, blocking its activation to plasmin. This inhibition reduces fibrinolysis, making it useful as an antifibrinolytic agent . The compound’s effects on other molecular pathways are still under investigation.
相似化合物的比较
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but lacks the hexanoic acid backbone.
Aminocaproic acid: A compound with a similar hexanoic acid structure but without the cyclohexylamino group.
Uniqueness
6-(cyclohexylamino)-6-oxohexanoic acid is unique due to the presence of both the cyclohexylamino group and the hexanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
6-(cyclohexylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChI 键 |
ZCTLWGGFCXKUSE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CCCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8617857.png)



![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)



![2-Butyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B8617912.png)


